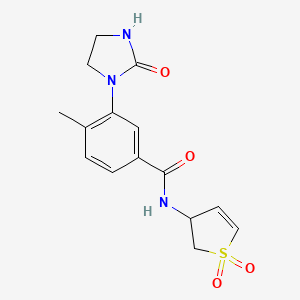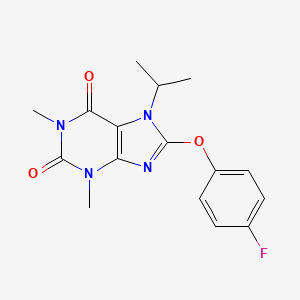![molecular formula C18H30N4O2 B5523771 4-({1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}methyl)morpholine](/img/structure/B5523771.png)
4-({1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}methyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}methyl)morpholine is a useful research compound. Its molecular formula is C18H30N4O2 and its molecular weight is 334.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.23687621 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-tumor Applications
Compounds containing pyrazole, piperidine, and morpholine structures have been investigated for their anti-tumor properties. For example, benzopyranylamine compounds with morpholine and piperidine derivatives have shown activity against human breast, CNS, and colon cancer cell lines in vitro, with some being selected for in vivo testing against breast and other cancers (L. Jurd, 1996).
Lanthanoid Chelation for Material Science
Lanthanoid chelates with pyrazolone derivatives, including those modified with piperidine and morpholine, have been characterized for their physicochemical properties. The electronic spectra of these complexes were studied, indicating applications in materials science, particularly in understanding hypersensitivity phenomena related to coordination environment and solvent medium (A. Roy & K. Nag, 1978).
Synthetic Chemistry and Fluorescent Materials
In synthetic chemistry, ketone derivatives of propargylamines, including those with piperidinyl and morpholinyl groups, have been developed as synthetic equivalents for conjugated enynones. These compounds are useful in synthesizing fluorescent pyrazoles and dihydropyrazoles, indicating applications in creating fluorescent materials and probes (I. Odin et al., 2022).
Histamine H3 Antagonists for Neurological Disorders
Morpholine and piperidine derivatives have been studied as potent histamine H3 antagonists, with applications in treating neurological disorders. These compounds, through their action as H3 receptor antagonists, show potential in modulating wakefulness and could be explored for treating sleep disorders and promoting alertness (C. Dvorak et al., 2005).
Crystal Structure and Spectroscopic Analysis
The crystal structures and spectroscopic properties of compounds featuring piperidine and morpholine have been determined, providing a foundation for the design of new materials and pharmaceuticals. For instance, the study of crystal structures can inform the synthesis of bioactive heterocycles with potential applications in drug discovery and development (Gökşin Aydinli et al., 2010).
Propiedades
IUPAC Name |
(2-methyl-5-propan-2-ylpyrazol-3-yl)-[2-(morpholin-4-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2/c1-14(2)16-12-17(20(3)19-16)18(23)22-7-5-4-6-15(22)13-21-8-10-24-11-9-21/h12,14-15H,4-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPBZQGTBYOFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)N2CCCCC2CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5,7-trimethyl-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5523697.png)
![4-methyl-3-[(2-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523699.png)

![1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5523719.png)
![N-{(3S*,4R*)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5523721.png)
![4,6-dimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B5523724.png)
![{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5523738.png)

![N-(4-chloro-2-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanediamide](/img/structure/B5523751.png)


![2-[[[(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]heptane-2-carbonyl]amino]methyl]-N,N-dimethyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxamide](/img/structure/B5523779.png)

